molecular formula C11H14FNO B1309090 4-(2-Fluorophenyl)piperidin-4-ol CAS No. 871113-19-8

4-(2-Fluorophenyl)piperidin-4-ol

Cat. No. B1309090
M. Wt: 195.23 g/mol
InChI Key: CZSXGDMJPLTNTC-UHFFFAOYSA-N
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Description

The compound "4-(2-Fluorophenyl)piperidin-4-ol" is a fluorinated piperidine derivative, which is a class of organic compounds known for their presence in various pharmacologically active molecules. The presence of the fluorophenyl group can significantly influence the biological activity and physical properties of these compounds. The papers provided discuss various fluorophenyl piperidine derivatives, their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related fluorophenyl piperidinones and piperidines is described in several papers. For instance, a catalytic asymmetric synthesis of 4-aryl-2-piperidinones, including the introduction of a 4-fluorophenyl group, was achieved using a chiral bisphosphine-rhodium catalyst, which resulted in high enantioselectivity . Another paper describes the synthesis of a compound with a 4-fluorophenyl piperazine moiety, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were prepared via the Grignard reaction, followed by deoxygenation and ring saturation .

Molecular Structure Analysis

The molecular structures of fluorophenyl piperidine derivatives exhibit various conformations and interactions. For example, a compound with a piperidin-4-one ring adopts a sofa conformation with equatorial substituents, including equiplanar fluorophenyl groups . Another compound with two fluorophenyl groups on a piperidine ring shows a chair conformation with a significant dihedral angle between the phenyl rings .

Chemical Reactions Analysis

The reactivity of fluorophenyl piperidine derivatives can lead to the formation of novel compounds with potential psychotropic properties. An intramolecular fluorine displacement reaction was used to synthesize a series of 2-arylspiro[3H-indole-3,4′-piperidine] derivatives from a key fluorophenyl piperidine intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl piperidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the electron distribution and reactivity of the molecule. The crystal structures of these compounds often reveal weak intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence their solid-state properties and stability .

Scientific Research Applications

Drug Discovery

  • Summary of Application : Piperidine derivatives, including “4-(2-Fluorophenyl)piperidin-4-ol”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of Application : The compounds are obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
  • Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated . This research has resulted in an FDA-approved drug, maraviroc, and several clinical candidates .

Drug Discovery

  • Summary of Application : Piperidine derivatives, including “4-(2-Fluorophenyl)piperidin-4-ol”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of Application : The compounds are obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
  • Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated . This research has resulted in an FDA-approved drug, maraviroc, and several clinical candidates .

Drug Discovery

  • Summary of Application : Piperidine derivatives, including “4-(2-Fluorophenyl)piperidin-4-ol”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of Application : The compounds are obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
  • Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated . This research has resulted in an FDA-approved drug, maraviroc, and several clinical candidates .

Safety And Hazards

The compound should be stored at a temperature of 0-5°C . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Fluorophenyl)piperidin-4-ol” and similar compounds may continue to be of interest in future research and development efforts.

properties

IUPAC Name

4-(2-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXGDMJPLTNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409375
Record name 4-(2-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)piperidin-4-ol

CAS RN

871113-19-8
Record name 4-(2-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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